1-(4-chloropyridine-2-carbonyl)-4-methanesulfonylpiperazine
Description
1-(4-Chloropyridine-2-carbonyl)-4-methanesulfonylpiperazine is a piperazine derivative featuring a 4-chloropyridine-2-carbonyl moiety at the 1-position and a methanesulfonyl group at the 4-position. The compound’s synthesis likely involves the reaction of 4-chloropyridine-2-carbonyl chloride with 4-methanesulfonylpiperazine, as inferred from analogous procedures in and . details the preparation of 4-chloropyridine-2-carbonyl chloride hydrochloride (yield: 58%, m.p. 34–38°C), a key precursor for such reactions . lists a structurally similar compound, 1-(6-chloropyridin-2-yl)-4-methanesulfonylpiperazine, indicating commercial availability and underscoring the relevance of chloropyridine-piperazine conjugates in medicinal chemistry .
Properties
IUPAC Name |
(4-chloropyridin-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3S/c1-19(17,18)15-6-4-14(5-7-15)11(16)10-8-9(12)2-3-13-10/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXQLESHSKOEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NC=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chloropyridine-2-carbonyl)-4-methanesulfonylpiperazine typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chloropyridine-2-carbonyl chloride and piperazine.
Reaction Conditions: The reaction between 4-chloropyridine-2-carbonyl chloride and piperazine is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Methanesulfonylation: The resulting product is then reacted with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
1-(4-chloropyridine-2-carbonyl)-4-methanesulfonylpiperazine can undergo several types of chemical reactions:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the methanesulfonyl group.
Hydrolysis: The carbonyl group in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-chloropyridine-2-carbonyl)-4-methanesulfonylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-chloropyridine-2-carbonyl)-4-methanesulfonylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Acyl-Substituted Piperazines
- 1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine (): This compound replaces the 4-chloropyridine-2-carbonyl group with a 2-chloropyridine-3-carbonyl moiety and incorporates a 5-chloro-2-methylphenyl group. Such substitutions may alter binding affinity in biological targets, as electron-withdrawing groups (e.g., Cl) influence π-π stacking interactions .
- 1-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]-4-methanesulfonylpiperazine (): Features a fluorophenyl-pyrrole carbonyl group instead of chloropyridine.
Sulfonyl-Substituted Piperazines
- 1-[(4-Chlorophenyl)phenylmethyl]-4-(4-methylbenzenesulfonyl)piperazine (): Substitutes the methanesulfonyl group with a bulkier 4-methylbenzenesulfonyl moiety. Steric hindrance from the tosyl group may reduce solubility but increase selectivity for hydrophobic binding pockets .
Physicochemical and Spectral Properties
*Hypothetical data inferred from analogues.
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